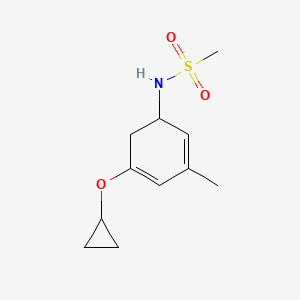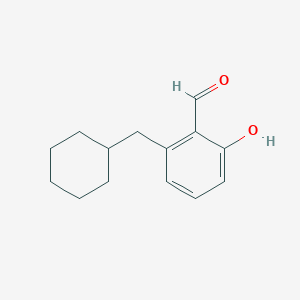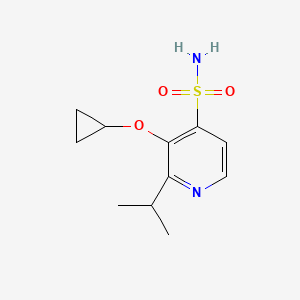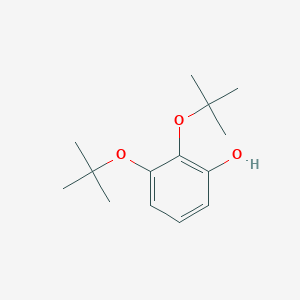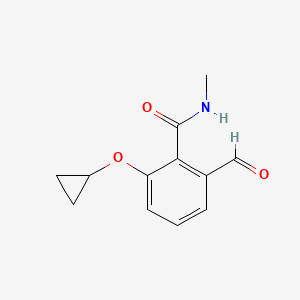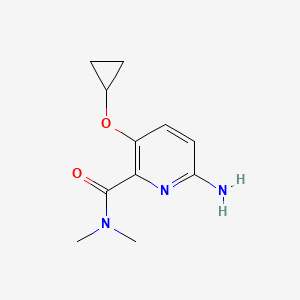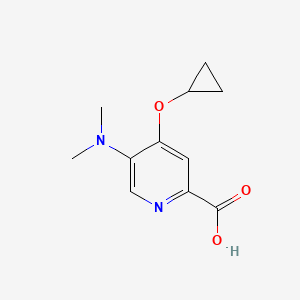
4-Cyclopropoxy-5-(dimethylamino)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-5-(dimethylamino)picolinic acid is an organic compound with the molecular formula C11H14N2O3 It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 4-position and a dimethylamino group at the 5-position of the picolinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid typically involves the following steps:
Formation of the Picolinic Acid Core: The starting material, picolinic acid, is synthesized through the oxidation of 2-methylpyridine using an oxidizing agent such as potassium permanganate (KMnO4).
Introduction of the Cyclopropoxy Group: The cyclopropoxy group is introduced at the 4-position of the picolinic acid core through a nucleophilic substitution reaction. This involves the reaction of picolinic acid with cyclopropyl alcohol in the presence of a suitable base, such as sodium hydride (NaH).
Introduction of the Dimethylamino Group: The dimethylamino group is introduced at the 5-position through a nucleophilic aromatic substitution reaction. This involves the reaction of the intermediate compound with dimethylamine in the presence of a catalyst, such as copper(I) iodide (CuI).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-5-(dimethylamino)picolinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-5-(dimethylamino)picolinic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-5-(dimethylamino)picolinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to zinc finger proteins (ZFPs), altering their structure and disrupting zinc binding . This inhibition of ZFP function can affect viral replication and packaging, as well as normal cellular homeostasis .
Comparación Con Compuestos Similares
Similar Compounds
Picolinic Acid: The parent compound, picolinic acid, lacks the cyclopropoxy and dimethylamino groups.
Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at the 3-position.
Isonicotinic Acid: Another isomer of picolinic acid with the carboxyl group at the 4-position.
Uniqueness
4-Cyclopropoxy-5-(dimethylamino)picolinic acid is unique due to the presence of both the cyclopropoxy and dimethylamino groups, which confer distinct chemical and biological properties. These structural features enhance its potential as a versatile compound in various scientific research applications.
Propiedades
Fórmula molecular |
C11H14N2O3 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-5-(dimethylamino)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-13(2)9-6-12-8(11(14)15)5-10(9)16-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,14,15) |
Clave InChI |
OZDSTOFAMOFHAD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CN=C(C=C1OC2CC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



